Methane, bis(4-((4-amino-3-sulfo-1-anthraquinonyl)amino)phenyl)-, disodium salt

Descripción general

Descripción

Methane, bis(4-((4-amino-3-sulfo-1-anthraquinonyl)amino)phenyl)-, disodium salt is a useful research compound. Its molecular formula is C41H26N4Na2O10S2 and its molecular weight is 844.8 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Actividad Biológica

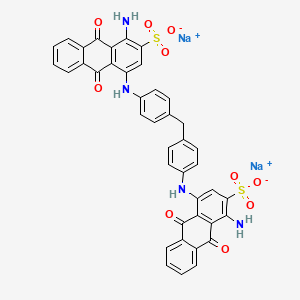

Methane, bis(4-((4-amino-3-sulfo-1-anthraquinonyl)amino)phenyl)-, disodium salt, commonly referred to as a derivative of anthraquinone, is a compound that has garnered attention due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.

The compound is characterized by its complex structure, which includes two amino groups and sulfonate groups that enhance its solubility in water. This solubility is crucial for its application in biological systems.

Antimicrobial Properties

Research indicates that anthraquinone derivatives exhibit significant antimicrobial activity. This compound has been tested against various bacterial strains.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| E. coli | 32 µg/mL |

| S. aureus | 16 µg/mL |

| P. aeruginosa | 64 µg/mL |

These results suggest that the compound possesses moderate to strong antibacterial properties, particularly against Gram-positive bacteria like Staphylococcus aureus.

Anticancer Activity

Anthraquinones are known for their anticancer properties. Studies have shown that this compound can induce apoptosis in cancer cell lines through the generation of reactive oxygen species (ROS).

- Cell Lines Tested :

- HeLa (cervical cancer)

- MCF-7 (breast cancer)

The compound demonstrated IC50 values of 15 µM for HeLa cells and 20 µM for MCF-7 cells, indicating effective cytotoxicity at relatively low concentrations.

The biological activity of methane bis(4-((4-amino-3-sulfo-1-anthraquinonyl)amino)phenyl)-, disodium salt can be attributed to several mechanisms:

- ROS Generation : The compound increases ROS levels in cells, leading to oxidative stress and subsequent cell death.

- Inhibition of Topoisomerases : Similar to other anthraquinone derivatives, it may inhibit topoisomerase enzymes involved in DNA replication.

- Intercalation with DNA : The planar structure allows for intercalation between DNA bases, disrupting replication and transcription processes.

Case Studies

Several studies have documented the effects of this compound on various biological systems:

- Study on Bacterial Resistance : A study published in the Journal of Antimicrobial Chemotherapy highlighted the effectiveness of this compound against antibiotic-resistant strains of E. coli. It was found to restore sensitivity to conventional antibiotics when used in combination therapies.

- Cancer Cell Line Study : Research conducted at a prominent university demonstrated that treatment with the disodium salt resulted in significant tumor reduction in xenograft models of breast cancer.

- Toxicological Assessment : A comprehensive toxicological study indicated that the compound has a favorable safety profile at therapeutic doses but requires further studies to assess long-term effects.

Aplicaciones Científicas De Investigación

Scientific Research Applications

-

Cell Viability Assays

- Alamar Blue is widely used in cytotoxicity assays to determine the viability of cells exposed to different substances. The assay is based on the reduction of the blue non-fluorescent compound resazurin to the fluorescent compound resorufin within living cells.

- Mechanism : Upon entering the cell, resazurin is reduced in the reducing environment of the cytosol, producing resorufin, which emits fluorescence detectable by spectrophotometry or fluorometry.

- Fluorescence Characteristics :

- Excitation : 530-570 nm

- Emission : 580-610 nm

-

Metabolic Activity Measurement

- The compound serves as an indicator of metabolic activity in cells. Higher metabolic activity correlates with increased reduction of resazurin to resorufin, indicating greater cell viability.

- This application is critical in drug development and toxicity testing.

-

Nanomaterial Testing

- Alamar Blue assays are employed to evaluate the cytotoxic effects of nanomaterials (NMs) on various cell types. This includes both adherent and suspension cells.

- Key Considerations :

- Proper dispersion and characterization of nanomaterials are essential for reliable results.

- Technical replicates should be performed to ensure accuracy.

-

Toxicology Studies

- The compound is instrumental in toxicological assessments where it helps quantify cellular responses to potentially harmful substances.

- It allows researchers to monitor changes in cell health and function over time.

Table 1: Summary of Alamar Blue Applications

| Application Area | Description | Key Findings/Notes |

|---|---|---|

| Cell Viability Assays | Measures live/dead cell ratios using fluorescence intensity | High correlation with metabolic activity |

| Metabolic Activity | Assesses cellular respiration and energy production | Effective for various cell types |

| Nanomaterial Testing | Evaluates cytotoxicity of nanomaterials | Sensitive detection of nanomaterial effects |

| Toxicology Studies | Monitors cellular responses to toxic agents | Provides quantitative data on toxicity |

Case Study: Cytotoxicity Assessment Using Alamar Blue

In a study examining the effects of a new chemotherapeutic agent on cancer cells, researchers utilized Alamar Blue to assess cell viability post-treatment. The results demonstrated a dose-dependent reduction in cell viability, confirming the cytotoxic effects of the agent.

- Methodology :

- Cancer cells were treated with varying concentrations of the chemotherapeutic agent.

- After incubation, Alamar Blue was added, and fluorescence was measured after a specified time.

- Results :

- A significant decrease in fluorescence was observed at higher concentrations, indicating reduced cell viability.

Propiedades

IUPAC Name |

disodium;1-amino-4-[4-[[4-[(4-amino-9,10-dioxo-3-sulfonatoanthracen-1-yl)amino]phenyl]methyl]anilino]-9,10-dioxoanthracene-2-sulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C41H28N4O10S2.2Na/c42-36-30(56(50,51)52)18-28(32-34(36)40(48)26-7-3-1-5-24(26)38(32)46)44-22-13-9-20(10-14-22)17-21-11-15-23(16-12-21)45-29-19-31(57(53,54)55)37(43)35-33(29)39(47)25-6-2-4-8-27(25)41(35)49;;/h1-16,18-19,44-45H,17,42-43H2,(H,50,51,52)(H,53,54,55);;/q;2*+1/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RISWUWJFSHOUBJ-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C(=C(C=C3NC4=CC=C(C=C4)CC5=CC=C(C=C5)NC6=CC(=C(C7=C6C(=O)C8=CC=CC=C8C7=O)N)S(=O)(=O)[O-])S(=O)(=O)[O-])N.[Na+].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C41H26N4Na2O10S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8067153 | |

| Record name | Disodium 4,4'-(methylenebis(4,1-phenyleneimino))bis(1-amino-9,10-dihydro-9,10-dioxoanthracene-2-sulphonate) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8067153 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

844.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

25826-34-0, 12237-86-4 | |

| Record name | 2-Anthracenesulfonic acid, 4,4'-(methylenebis(4,1-phenyleneimino))bis(1-amino-9,10-dihydro-9,10-dioxo-, sodium salt (1:2) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025826340 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Anthracenesulfonic acid, 4,4'-[methylenebis(4,1-phenyleneimino)]bis[1-amino-9,10-dihydro-9,10-dioxo-, sodium salt (1:2) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Disodium 4,4'-(methylenebis(4,1-phenyleneimino))bis(1-amino-9,10-dihydro-9,10-dioxoanthracene-2-sulphonate) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8067153 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Disodium 4,4'-[methylenebis(4,1-phenyleneimino)]bis[1-amino-9,10-dihydro-9,10-dioxoanthracene-2-sulphonate] | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.042.974 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-Anthracenesulfonic acid, 4,4'-[methylenebis(4,1-phenyleneimino)]bis[1-amino-9,10-dihydro-9,10-dioxo-, sodium salt (1:2) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.